3-Carbamoyloxy-2-phenylpropionic acid
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Overview
Description
3-Carbamoyloxy-2-phenylpropionic acid is an organic compound with the chemical formula C10H11NO4. It belongs to the class of benzene and substituted derivatives, which are aromatic compounds containing a monocyclic ring system consisting of benzene . This compound is known for its role in various biochemical pathways and its presence in living organisms ranging from bacteria to humans .
Preparation Methods
The preparation of 3-Carbamoyloxy-2-phenylpropionic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-phenyl-1,3-propanediol monocarbamate with specific reagents to form 3-Carbamoyl-2-phenylpropionaldehyde, which is then further processed to yield this compound . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Carbamoyloxy-2-phenylpropionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 3-Carbamoyl-2-phenylpropionaldehyde .
Scientific Research Applications
3-Carbamoyloxy-2-phenylpropionic acid has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it plays a role in metabolic pathways and can be used to study enzyme-catalyzed reactions . In medicine, it is involved in the metabolism of certain drugs, making it a valuable compound for pharmacological research . Additionally, it has industrial applications in the production of specialty chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Carbamoyloxy-2-phenylpropionic acid involves its interaction with specific enzymes and molecular targets. For instance, it is metabolized by aldehyde dehydrogenase, which catalyzes the conversion of 3-Carbamoyl-2-phenylpropionaldehyde to this compound . This process is part of the broader metabolic pathway of felbamate, a drug used to treat epilepsy . The molecular targets and pathways involved in its mechanism of action are crucial for understanding its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
3-Carbamoyloxy-2-phenylpropionic acid can be compared with other similar compounds such as 2-Phenyl-1,3-propanediol monocarbamate and 3-Carbamoyl-2-phenylpropionaldehyde . These compounds share structural similarities but differ in their chemical properties and reactivity. For example, 2-Phenyl-1,3-propanediol monocarbamate is a precursor in the synthesis of this compound, while 3-Carbamoyl-2-phenylpropionaldehyde is an intermediate formed during its oxidation . The uniqueness of this compound lies in its specific role in metabolic pathways and its diverse applications in scientific research .
Properties
CAS No. |
139262-66-1 |
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Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.2 g/mol |
IUPAC Name |
3-carbamoyloxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-10(14)15-6-8(9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,14)(H,12,13) |
InChI Key |
AYRIVCKWIAUVOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
Synonyms |
3-carbamoyloxy-2-phenylpropionic acid CPPA-3,2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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